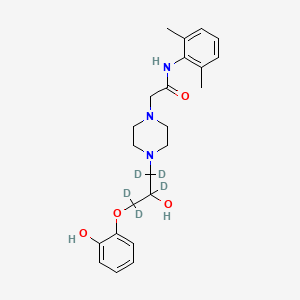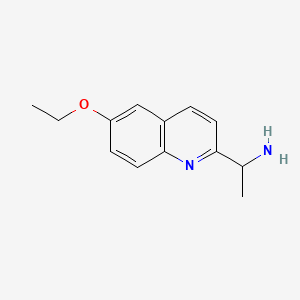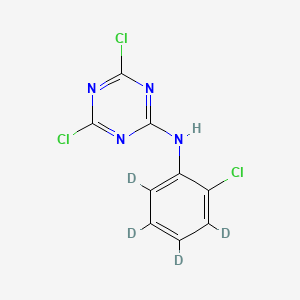
2-Hydroxy Probenecid-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy Probenecid-d6 is the labelled analogue of 2-Hydroxy Probenecid, which is a metabolite of Probenecid . Probenecid is a medication that increases uric acid excretion in the urine and can be used in treating gout and hyperuricemia . The molecular formula of 2-Hydroxy Probenecid-d6 is C13H13D6NO5S and its molecular weight is 307.40 .
Molecular Structure Analysis
The molecular structure of 2-Hydroxy Probenecid-d6 is similar to that of 2-Hydroxy Probenecid, with the difference being the presence of six deuterium (D) atoms instead of hydrogen atoms . The exact positions of these deuterium atoms would depend on the specifics of the synthesis process.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Hydroxy Probenecid-d6 would be similar to those of 2-Hydroxy Probenecid, with the exception of the presence of deuterium atoms. This could potentially affect properties such as the compound’s density and rate of reactions .Mecanismo De Acción
The mechanism of action of 2-Hydroxy Probenecid-d6 is likely to be similar to that of Probenecid. Probenecid works by competitively inhibiting organic anion transporters, which are responsible for excretion of organic agents, such as penicillin . This leads to a decrease in renal clearance of these agents, increasing their plasma concentration .
Safety and Hazards
Direcciones Futuras
Probenecid, the parent compound of 2-Hydroxy Probenecid-d6, has been suggested to have potential future uses in neurology and cardiology fields due to its unique action and new findings implicating TRPV channels in physiology and disease . As a labelled analogue, 2-Hydroxy Probenecid-d6 could potentially be used in research to further understand these mechanisms and applications.
Propiedades
Número CAS |
1330180-97-6 |
|---|---|
Fórmula molecular |
C13H19NO5S |
Peso molecular |
307.394 |
Nombre IUPAC |
4-[(1,1,2,3,3,3-hexadeuterio-2-hydroxypropyl)-propylsulfamoyl]benzoic acid |
InChI |
InChI=1S/C13H19NO5S/c1-3-8-14(9-10(2)15)20(18,19)12-6-4-11(5-7-12)13(16)17/h4-7,10,15H,3,8-9H2,1-2H3,(H,16,17)/i2D3,9D2,10D |
Clave InChI |
LSENJUHYDIWQAU-CRLDSOMESA-N |
SMILES |
CCCN(CC(C)O)S(=O)(=O)C1=CC=C(C=C1)C(=O)O |
Sinónimos |
p-[N-Propyl-N-(2-hydroxypropyl)sulfamoyl]benzoic Acid-d6; dl-4-[N-(2-Hydroxypropyl)-N-propylsulfamoyl]benzoic Acid-d6; 4-[[(2-Hydroxypropyl)propylamino]sulfonyl]benzoic Acid-d6; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Azido-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]-acetamide](/img/structure/B589006.png)





![Pyrazolo[1,5-A]pyridine-3,7-diol](/img/structure/B589023.png)

